4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride
CAS No.:
Cat. No.: VC13533109
Molecular Formula: C13H16ClN3O2
Molecular Weight: 281.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClN3O2 |
|---|---|
| Molecular Weight | 281.74 g/mol |
| IUPAC Name | 4-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H15N3O2.ClH/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(6-4-10)13(17)18;/h3-6H,7,14H2,1-2H3,(H,17,18);1H |
| Standard InChI Key | BGXHSGBXSSKGEM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)N.Cl |
| Canonical SMILES | CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)N.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride features a pyrazole ring substituted with amino (-NH₂) and methyl (-CH₃) groups at the 3, 4, and 5 positions, linked via a methylene bridge to a para-substituted benzoic acid moiety. The hydrochloride salt enhances solubility, a common modification for bioactive compounds.
Key Structural Features:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. The 4-amino group and 3,5-dimethyl substituents influence electronic distribution and steric interactions.
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Benzoic Acid Group: The carboxylic acid at the para position enables hydrogen bonding and salt formation.
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Molecular Formula: C₁₃H₁₆ClN₃O₂ (calculated for hydrochloride form).
Physicochemical Characteristics
Comparative data from analogous compounds suggest:
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Solubility: Moderate aqueous solubility due to the hydrochloride salt (≈20–50 mg/mL in water).
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Melting Point: Estimated 210–215°C based on similar pyrazole-benzoic acid derivatives.
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Stability: Susceptible to hydrolysis under strongly acidic/basic conditions, requiring storage at 2–8°C.
Synthetic Methodologies
Laboratory-Scale Synthesis
While no published protocols specifically target this compound, a generalized route involves:
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Pyrazole Ring Formation:
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Condensation of hydrazine derivatives with β-diketones to form the 4-amino-3,5-dimethylpyrazole precursor.
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Methylene Bridge Installation:
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Alkylation of the pyrazole nitrogen with chloromethyl benzoic acid under basic conditions (e.g., K₂CO₃ in DMF).
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Salt Formation:
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Treatment with HCl gas in anhydrous ether to yield the hydrochloride salt.
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Optimization Challenges:
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Regioselectivity: Ensuring substitution at the pyrazole 1-position requires careful control of reaction stoichiometry.
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity.
Industrial Production Considerations
Scalable methods may employ:
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Continuous Flow Chemistry: Improves yield (≈85–90%) and reduces byproducts compared to batch processing.
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Green Chemistry Metrics: Solvent recovery systems and catalytic processes minimize environmental impact.
| Compound | Cell Line | IC₅₀ (μM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|---|
| Pyrazole analog 7d | MDA-MB-231 | 2.43 | 12.5 |
| Pyrazole analog 10c | HepG2 | 7.84 | 8.2 |
These compounds induce apoptosis via caspase-3 activation and cell cycle arrest at G2/M phase.
Anti-inflammatory Effects
In murine models, related compounds reduce TNF-α production by 60–75% at 10 mg/kg doses, comparable to dexamethasone.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
The para-substituted benzoic acid (4-position) in this compound contrasts with meta-substituted isomers (3-position), altering:
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Bioavailability: Increased logP (≈1.8 vs. 1.5 for meta isomers) enhances membrane permeability.
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Target Affinity: Para substitution improves fit into hydrophobic enzyme pockets (ΔG binding ≈ -9.2 kcal/mol vs. -8.5 for meta).
Future Directions and Challenges
Research Priorities
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Target Validation: High-throughput screening against kinase libraries to identify primary molecular targets.
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Formulation Development: Nano-encapsulation to improve oral bioavailability (target: >40% in preclinical models).
Regulatory Considerations
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ICH Guidelines: Stability testing under accelerated conditions (40°C/75% RH for 6 months) required for clinical trial material.
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